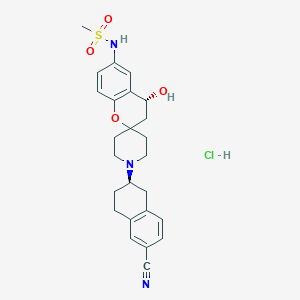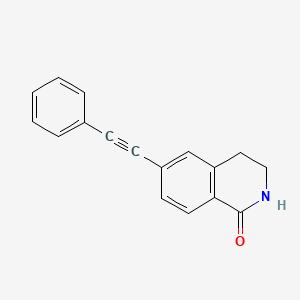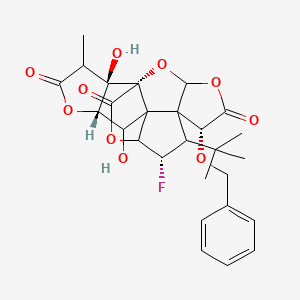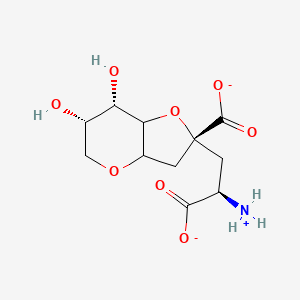
Arachidonyl serotonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arachidonyl serotonin, also known as N-arachidonoyl-serotonin, is an endogenous lipid signaling molecule. It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained attention due to its analgesic properties and its role as an antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor .
准备方法
Synthetic Routes and Reaction Conditions
Arachidonyl serotonin is synthesized through the formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the extraction and purification of arachidonic acid and serotonin, followed by their coupling under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Arachidonyl serotonin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the serotonin moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities.
科学研究应用
Arachidonyl serotonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid signaling pathways and the synthesis of lipid derivatives.
Medicine: Its analgesic properties make it a potential candidate for pain management therapies.
作用机制
Arachidonyl serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), which leads to increased levels of other bioactive lipids such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) . It also acts as an antagonist of the TRPV1 receptor, modulating pain perception and other physiological processes . Additionally, it has been shown to inhibit mesolimbic dopamine release, which may contribute to its effects on mood and behavior .
相似化合物的比较
Similar Compounds
N-arachidonoyl-glycine: Another endogenous lipid with similar signaling properties.
Anandamide (N-arachidonoylethanolamine): A well-known endocannabinoid with roles in pain modulation and other physiological processes.
2-arachidonoylglycerol: Another endocannabinoid involved in various signaling pathways.
Uniqueness
Arachidonyl serotonin is unique due to its dual role as a FAAH inhibitor and TRPV1 receptor antagonist. This combination of activities makes it particularly interesting for research into pain management and neurological disorders. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds.
属性
分子式 |
C30H42N2O2 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
(5E,8E,11E,14E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6+,10-9+,13-12+,16-15+ |
InChI 键 |
QJDNHGXNNRLIGA-CGRWFSSPSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-3-[(1-methyl-1H-indol-3-yl)methylidene]-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one hydrochloride](/img/structure/B10773411.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)

![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)


![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)

![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)


